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Quantitative Binding Affinity Data

The table below summarizes experimental and computational data on the binding of prothioconazole and

related compounds to CYP51.

Compound /
Enantiomer

Target Organism
Binding Affinity /
Potency

Method Used
Reference
/ Year

Prothioconazole
(PTZ) (Racemic
Mixture)

Mycosphaerella
graminicola

~840-fold weaker

affinity than
Epoxiconazole; K_d

not specified

Spectrophotometric

Binding Assay

[1] (2010)

Prothioconazole
(PTZ) (Racemic
Mixture)

Fusarium
oxysporum f. sp.
cubense (Foc

TR4)

EC₅₀ = 0.78 - 25.31

μg/mL (Enantiomer-
dependent)

In vitro Fungicidal

Activity

[2] (2022)

R-Prothioconazole
(R-Pro)

Fusarium
oxysporum f. sp.
cubense (Foc

TR4)

EC₅₀ = 0.78 μg/mL;

~33x more potent
than S-Pro

In vitro Fungicidal

Activity & SPR

[2] (2022)
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Compound /
Enantiomer

Target Organism
Binding Affinity /
Potency

Method Used
Reference
/ Year

S-Prothioconazole
(S-Pro)

Fusarium
oxysporum f. sp.
cubense (Foc

TR4)

EC₅₀ = 25.31
μg/mL

In vitro Fungicidal

Activity & SPR

[2] (2022)

DPZ (Triazole
Metabolite of PTZ)

CYP51

(Theoretical
Model)

Binds ~11 kcal/mol
stronger than PTZ

DLPNO-CCSD(T) //

DFT Calculation

[3] (2021)

Key Experimental Findings

Unique Binding Mechanism: Unlike classical azoles that produce a type II difference spectrum
(peak ~425-429 nm, trough ~406-409 nm), prothioconazole exhibits a novel spectrum with a peak at

410 nm and a trough at 428 nm. This suggests a different mode of interaction with the heme iron in
CYP51 [1].

Enantioselective Activity: The antifungal activity of prothioconazole is highly stereospecific. The R-
enantiomer (R-Pro) is primarily responsible for the fungicidal effect, showing significantly higher

binding affinity to CYP51 and greater efficacy in disrupting membrane integrity and causing oxidative
stress in fungi compared to the S-enantiomer [2].

Metabolite is a Stronger Binder: Quantum chemical calculations indicate that DPZ, the triazole-
containing metabolite of prothioconazole, has a significantly higher binding enthalpy (stronger by ΔH

~11 kcal/mol) to CYP51 than the parent prothioconazole molecule. This suggests that the triazole
group coordinates more strongly with the heme iron than prothioconazole's unique thiozolinthione

head [3].

Detailed Experimental Protocols

Spectrophotometric Binding Assay

This method is used to directly observe the interaction between a fungicide and the CYP51 enzyme.

Protein Purification: Heterologously express and purify CYP51 protein. For example, M. graminicola
CYP51 (MgCYP51) was expressed in E. coli and purified using Ni²⁺-NTA affinity chromatography [1].
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Spectral Scanning: Place the purified CYP51 protein in a spectrophotometer cuvette. Take a

baseline scan between 300-700 nm.
Ligand Addition: Titrate increasing concentrations of the azole fungicide (e.g., prothioconazole,

epoxiconazole) into the cuvette.
Difference Spectrum: After each addition, scan the spectrum again. The difference spectrum is

generated by subtracting the baseline spectrum from the new spectrum. This reveals characteristic
peaks and troughs indicating ligand binding [1].

Affinity Calculation: The dissociation constant (K_d) can be determined by plotting the absorbance
change against the fungicide concentration [1].

Quantum Chemical Calculations

This computational approach provides an atomistic understanding of the binding mode and energy.

System Preparation: A binding mode hypothesis for prothioconazole and its metabolite DPZ is

constructed within the CYP51 active site, often based on known structures or homology models [3].
Geometry Optimization: The structure of the protein-ligand complex is optimized using Density
Functional Theory (DFT) to find a stable, low-energy configuration [3].
Electronic Structure Analysis: The optimized electron density is analyzed using the Quantum
Theory of Atoms in Molecules (QTAIM). This identifies critical points and bond paths, revealing the
nature of interactions (e.g., between the inhibitor head group and the heme iron) [3].

Binding Energy Calculation: High-level ab initio methods, such as coupled cluster theory
(DLPNO-CCSD(T)), are used on the DFT-optimized structures to calculate accurate binding

enthalpies (ΔH) [3].

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time, which was employed to

confirm enantioselective binding [2].

Immobilization: The target protein (CYP51) is immobilized on a sensor chip.
Ligand Flow: The analytes (R-Pro and S-Pro) are flowed over the chip in a buffer solution.

Real-Time Monitoring: As the analytes bind to the immobilized protein, the angle of reflected light
shifts (the resonance signal), which is monitored in real-time.

Kinetics Analysis: The resulting sensorgram is analyzed to determine binding affinity constants
(K_D), with R-Pro showing a better binding affinity than S-Pro [2].
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Research Workflow Diagram

The diagram below illustrates the integrated workflow of computational and experimental methods discussed

in the studies.
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Computational Approach Experimental Approach

Study Objective:
Prothioconazole-CYP51 Binding

System Preparation:
Construct binding hypothesis

in CYP51 active site

Protein Preparation:
Heterologous expression
& purification of CYP51

Structure Optimization:
Density Functional Theory (DFT)

Electronic Analysis:
Quantum Theory of Atoms

in Molecules (QTAIM)

Binding Energy Calculation:
Coupled Cluster Theory

(DLPNO-CCSD(T))

Result:
Binding mode hypothesis

ΔH for PTZ vs DPZ ~11 kcal/mol

Result:
Binding affinity (K_d)

Enantiomer potency (EC₅₀)

Validates & Contextualizes

Integrated Understanding:
Mechanism & Affinity

Direct Binding Assay:
Spectrophotometric analysis
(Type II vs novel spectrum)

Bioactivity Assay:
In vitro fungicidal activity

(EC₅₀ determination)

Affinity Validation:
Surface Plasmon Resonance (SPR)

Informs Model Building
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Key Research Conclusions

The collective research indicates that prothioconazole's interaction with CYP51 is distinct from classical

azoles. Its binding is characterized by a weaker and mechanistically different interaction, high

enantioselectivity favoring the R-enantiomer, and the fact that its triazole metabolite (DPZ) is a much more

potent binder. This explains its efficacy as a pro-drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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